molecular formula C7H6N2O5 B175804 4-Amino-2-hydroxy-5-nitrobenzoic acid CAS No. 197584-93-3

4-Amino-2-hydroxy-5-nitrobenzoic acid

Cat. No.: B175804
CAS No.: 197584-93-3
M. Wt: 198.13 g/mol
InChI Key: OXSQGWPEUHGSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-hydroxy-5-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a benzene ring

Scientific Research Applications

4-Amino-2-hydroxy-5-nitrobenzoic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-hydroxy-5-nitrobenzoic acid can be synthesized through a multi-step process involving the acylation of 4-aminosalicylic acid, followed by nitration and acid hydrolysis . The reaction conditions typically involve the use of acetic acid and nitric acid under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Reduction: 4,5-Diamino-2-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-amino-2-hydroxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, it inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to various downstream effects, including alterations in cell signaling pathways.

Comparison with Similar Compounds

    2-Hydroxy-5-nitrobenzoic acid:

    2-Amino-5-nitrobenzoic acid:

Uniqueness: 4-Amino-2-hydroxy-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

4-amino-2-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c8-4-2-6(10)3(7(11)12)1-5(4)9(13)14/h1-2,10H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSQGWPEUHGSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-acetamido-2-hydroxy-5-nitrobenzoic acid (5 g, 20.8 mmol, 1.00 equiv) and HCl (aq.) (110 mL, 6N) in a 500-mL round-bottom flask was allowed to react, with stifling, for 2 hrs while the temperature was maintained at reflux. The mixture was cooled. The solids were collected by filtration, yielding 3.4 g (82%) of 4-amino-2-hydroxy-5-nitrobenzoic acid as a brown solid.
Name
4-acetamido-2-hydroxy-5-nitrobenzoic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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